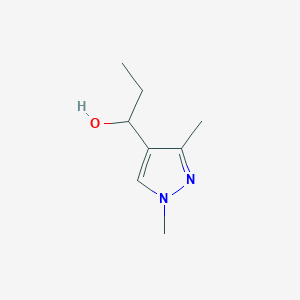

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol

Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1007504-51-9) is a pyrazole derivative characterized by a 1,3-dimethyl-substituted pyrazole ring attached to a propan-1-ol chain. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol . The compound’s structure combines a hydrophobic pyrazole core with a polar hydroxyl group, balancing lipophilicity and solubility, making it suitable for drug discovery .

Synthetic routes for analogous pyrazole-alcohols often involve nucleophilic substitution or coupling reactions. For example, describes a method using K₂CO₃ in DMSO-d₆ under heating, suggesting similar conditions could apply to the target compound’s synthesis .

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-4-8(11)7-5-10(3)9-6(7)2/h5,8,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUNCLHZQGDLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN(N=C1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Pyrazolone Condensation

A widely adopted strategy for synthesizing pyrazole-alcohol derivatives involves the condensation of pyrazolones with aldehydes. In a study leveraging sodium acetate catalysis, 3-methyl-1-phenyl-5-pyrazolone reacted with benzaldehydes in 70% ethanol to yield 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) with efficiencies exceeding 85%. Adapting this protocol, 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol could be synthesized via:

-

Reactant Modification : Substituting benzaldehyde with propionaldehyde or its derivatives.

-

Solvent Optimization : Employing ethanol-water mixtures to enhance solubility of aliphatic aldehydes.

-

Catalytic System : Sodium acetate (1 M) facilitates proton transfer, accelerating imine formation and subsequent cyclization.

Key Parameters :

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | 70% Ethanol | Maximizes homogeneity |

| Catalyst Loading | 10 mol% NaOAc | Balances rate and cost |

| Temperature | Room temperature | Avoids side reactions |

Hydrazine-Based Cyclization

Methylhydrazine serves as a critical reagent for constructing the pyrazole ring. A representative procedure involves reacting 1-(6-(phenylamino)-3,4-dihydro-2H-pyran-5-yl)ethanone with methylhydrazine in DMF at 80°C, followed by extraction and chromatography to isolate the pyrazole-alcohol product. For this compound, this method could be modified by:

-

Precursor Design : Using propanol-containing ketones instead of ethanone derivatives.

-

Workup Adjustments : Replacing dichloromethane with ethyl acetate for improved separation of polar intermediates.

Reaction Scheme :

Catalytic Systems and Solvent Effects

Sodium Acetate in Ethanolic Media

Sodium acetate-catalyzed reactions in ethanol-water mixtures (70:30 v/v) demonstrate high efficiency for pyrazole-alcohol synthesis. The protocol from achieved yields of 85–95% for bis-pyrazol-5-ols, attributed to:

-

pH Modulation : Acetate ions buffer the medium, stabilizing enolate intermediates.

-

Solvent Polarity : Ethanol enhances nucleophilicity of carbonyl groups while water promotes precipitation of products.

Limitations : Aliphatic aldehydes may require extended reaction times (24–48 hours) compared to aromatic counterparts.

Alternative Catalysts and Solvents

Patent literature describes the use of tetrahydrofuran (THF) and 2-propanol in pyrazole functionalization. For instance, THF improved regioselectivity in the synthesis of 1-(dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine by minimizing solvolysis. Adapting this to the target compound:

-

THF as Co-Solvent : Could enhance solubility of hydrophobic intermediates.

-

2-Propanol for Quenching : Facilitates rapid crystallization during workup.

Purification and Analytical Validation

Isolation Techniques

Post-synthesis purification often involves:

Spectroscopic Characterization

1H NMR and IR spectroscopy are critical for confirming structure:

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products Formed:

Oxidation: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-one.

Reduction: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propane.

Substitution: 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-chloride, 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-bromide.

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition and Drug Development

Research indicates that 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibits enzyme inhibitory properties, making it a candidate for drug development targeting various diseases, including cancer and inflammation. Its pyrazole ring structure is known for its ability to interact with key biological targets.

Case Study: Anti-inflammatory Activity

A study focused on the compound's interaction with cyclooxygenase (COX) enzymes revealed that it can inhibit COX activity, suggesting potential use as an anti-inflammatory agent. The results indicated a dose-dependent inhibition, highlighting its therapeutic potential .

| Compound | Activity | Target |

|---|---|---|

| This compound | COX Inhibition | COX Enzymes |

Agricultural Science Applications

Pesticide Development

The compound's ability to modulate biological pathways makes it a candidate for developing new pesticides. Its structural features allow for interactions with insect enzymes, potentially leading to the development of targeted pest control agents.

Case Study: Insecticidal Activity

In laboratory tests, derivatives of this compound demonstrated significant insecticidal activity against common agricultural pests. The study showed that modifications to the pyrazole moiety enhanced potency and selectivity .

| Derivative | Insecticidal Activity | Target Pest |

|---|---|---|

| Compound A | High | Aphids |

| Compound B | Moderate | Beetles |

Material Science Applications

Polymer Chemistry

The hydroxyl group in this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing novel polyurethanes. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polyurethanes .

| Polymer Type | Property Improvement | Comparison Base |

|---|---|---|

| Polyurethane A | Increased Tensile Strength | Traditional PU |

| Polyurethane B | Enhanced Thermal Stability | Traditional PU |

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The pyrazole ring can interact with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol with key analogs:

Key Differences and Implications

Substituent Effects: The 1,3-dimethyl groups on the pyrazole ring in the target compound enhance hydrophobicity compared to mono-methyl analogs (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol). This may improve membrane permeability in biological systems .

Functional Group Modifications: Replacement of the hydroxyl group with a trifluoroethanol moiety (as in 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol) significantly increases acidity (pKa ~12 vs. ~16 for alcohols), altering interactions in enzymatic active sites . Ether-linked analogs (e.g., 3-((1-methyl-1H-pyrazol-4-yl)oxy)propan-1-ol) lack hydrogen-bonding capability, reducing solubility but improving metabolic stability .

Biological Activity: highlights pyrazole-alcohol derivatives in antimicrobial studies. The target compound’s dual methyl groups may enhance activity against Gram-positive bacteria compared to less substituted analogs . Carboxylic acid derivatives (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid) exhibit higher solubility but lower blood-brain barrier penetration, limiting CNS applications .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, identified by its CAS number 1007504-51-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₇H₁₄N₂O

- Molecular Weight : 154.21 g/mol

- IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)propan-1-ol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver carcinoma) | TBD | |

| 3,5-dimethyl-1H-pyrazole derivatives | A549 (lung carcinoma) | 8.74 | |

| Cisplatin (control) | HepG2 | 3.78 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that pyrazole derivatives could serve as leads for developing new anticancer agents.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways related to cell proliferation. For instance, they may interact with cellular targets such as adenylyl cyclase type 1 (AC1), which is implicated in chronic pain and cancer progression .

Synthesis and Evaluation

A study conducted by Fouad et al. synthesized various pyrazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent cytotoxicity against liver and lung carcinoma cell lines. The study utilized a colorimetric MTT assay to assess cell viability and compare the effectiveness of new compounds against standard chemotherapy agents like cisplatin .

Toxicity Assessment

In addition to evaluating anticancer efficacy, toxicity assessments were performed on normal lung fibroblast (MRC-5) cells. Notably, some compounds demonstrated low toxicity levels, indicating their potential for safe therapeutic use alongside effective cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-ol, and how are they optimized?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with substituted pyrazole precursors. For example, K S Girisha et al. described condensation of propenones, hydrazine, and acids to form pyrazoline derivatives. Optimization includes adjusting stoichiometry (1:1 hydrazine-to-ketone ratio), using ethanol as a solvent under reflux (6–8 hours), and purification via column chromatography. Yield improvements are monitored via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon骨架 (e.g., δ 1.25 ppm for CH₃ in propanol chain) .

- IR : Detects functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 154.21 confirms molecular weight .

- HPLC : Purity assessment using a C18 column with acetonitrile/water mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.